molecular formula C5H12ClNO2 B3074084 (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1018896-79-1

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B3074084
CAS No.: 1018896-79-1
M. Wt: 153.61 g/mol
InChI Key: QOJCEWYVJOLFHN-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring with hydroxyl and hydroxymethyl substituents. However, nomenclature discrepancies exist in the provided evidence:

  • , and 6 describe Migalastat Hydrochloride, which is a piperidine derivative (six-membered ring) with the systematic name (2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride .
  • references a pyrrolidine-containing moiety as part of Riviciclib Hydrochloride, a CDK inhibitor, where the substructure (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-yl is present .

For clarity, this article assumes the target compound is the pyrrolidine derivative, distinct from Migalastat.

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJCEWYVJOLFHN-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction occurs under mild conditions and yields N-substituted pyrroles . Another method involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine, which proceeds smoothly and tolerates various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted acid digestion techniques, which are compliant with regulatory guidelines such as ICH Q3D and USP <232>/<233> . These methods ensure the efficient and safe production of the compound while minimizing elemental impurities.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl groups to form carbonyl derivatives. Key reagents and outcomes include:

Reaction Type Reagents/Conditions Products
Primary oxidationPotassium permanganate (KMnO₄)Ketones or aldehydes
Selective oxidationPyridinium chlorochromate (PCC)Partially oxidized intermediates

For example, oxidation with PCC under mild conditions selectively targets the hydroxymethyl group, yielding a ketone intermediate while preserving the pyrrolidine ring’s integrity. Racemization risks during oxidation are mitigated by using non-acidic conditions .

Reduction Reactions

Reduction reactions typically target imine intermediates or carbonyl groups introduced via prior oxidation:

Reaction Type Reagents/Conditions Products
Borohydride reductionSodium borohydride (NaBH₄) in methanolSaturated pyrrolidine derivatives
Lithium aluminum hydride reductionLiAlH₄ in THFAmines or alcohols

Notably, NaBH₄ selectively reduces carbonyl groups without altering the stereochemistry of the chiral centers.

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitution reactions:

Reaction Type Reagents/Conditions Products
TosylationTosyl chloride (TsCl), pyridineTosylates for further functionalization
ChlorinationThionyl chloride (SOCl₂)Chlorinated derivatives

Tosylation enhances leaving-group ability, enabling subsequent cross-coupling or elimination reactions. SOCl₂ converts hydroxyl groups to chlorides, useful in synthesizing halogenated analogs.

Esterification and Acylation

The hydroxymethyl group undergoes esterification under acidic or basic conditions:

Reaction Type Reagents/Conditions Products
AcetylationAcetic anhydride (Ac₂O), H₂SO₄Acetylated derivatives
BenzoylationBenzoyl chloride, DMAPBenzoylated esters

These reactions improve the compound’s lipophilicity for pharmaceutical applications.

Stereochemical Considerations

Racemization is a critical concern in reactions involving chiral centers:

  • Aldol and Claisen condensations during synthesis led to partial racemization of β-hydroxy ester intermediates, as confirmed by chiral HPLC analysis .

  • Stereochemical integrity is preserved when using non-acidic, low-temperature conditions for oxidation and substitution .

Key Research Findings

  • Enzymatic Interaction : The compound’s hydroxyl groups form hydrogen bonds with enzymes, modulating activity in biochemical pathways.

  • Pharmaceutical Utility : Serves as a precursor to calcium channel blockers (e.g., Barnidipine) and carbapenem antibiotics.

  • Industrial Scalability : Microwave-assisted synthesis methods comply with ICH Q3D guidelines for large-scale production.

Scientific Research Applications

Synthetic Chemistry

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is primarily used as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex molecules with specific configurations.

Key Reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Reduction: Can be reduced to yield fully saturated derivatives.
  • Substitution Reactions: Hydroxyl groups can be substituted with other functional groups.
Reaction TypeReagents UsedProducts Formed
OxidationPCC, Jones reagentKetones or aldehydes
ReductionNaBH4_4, LiAlH4_4Saturated pyrrolidine derivatives
SubstitutionTsCl, SOCl2_2Halogenated derivatives

Biological Applications

Research indicates that this compound may play a role in various biochemical pathways. It is being studied for its potential as a precursor for biologically active compounds, which could have implications in drug development.

Case Study:
A study explored the compound's interaction with specific enzymes, showcasing its ability to influence enzymatic activity through hydrogen bonding due to its hydroxyl groups. This interaction is crucial for understanding its potential therapeutic roles.

Pharmaceutical Development

The compound is investigated as an intermediate in the synthesis of pharmaceuticals. It has been identified as a potential precursor for various classes of drugs, including:

  • Calcium antagonists
  • Carbapenem antibiotics
  • Analgesics

Example Applications:
Research has demonstrated that this compound serves as a major raw material in synthesizing Barnidipine, a calcium antagonist used for treating hypertension .

Industrial Applications

In industrial settings, this compound is utilized in producing fine chemicals and other industrial products. Its chiral nature makes it valuable in creating compounds with specific optical activities required in various applications.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Pyrrolidine ring : A five-membered saturated ring with nitrogen.
  • Substituents : Hydroxyl (-OH) at position 3 and hydroxymethyl (-CH2OH) at position 2.
  • Stereochemistry : (2R,3S) configuration.

Comparative Analysis of Analogs

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Core Structure Substituents Stereochemistry Therapeutic/Industrial Use Source
(2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol HCl Pyrrolidine -OH (C3), -CH2OH (C2) (2R,3S) Intermediate in CDK inhibitors Riviciclib HCl
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl (CAS 73285-50-4) Pyrrolidine -OH (C3), -CH2OH (C5) (3R,5S) Synthetic intermediate Chem catalogs
Migalastat HCl (CAS 75172-81-5) Piperidine -OH (C3, C4, C5), -CH2OH (C2) (2R,3S,4R,5S) Fabry disease therapy FDA-approved
(3R,5R)-5-Methylpyrrolidin-3-ol HCl (CAS N/A) Pyrrolidine -OH (C3), -CH3 (C5) (3R,5R) Chiral building block Specialty chem
exo-8-Azabicyclo[3.2.1]octan-3-ol HCl (CAS 92053-25-3) Bicyclic -OH (C3), fused ring system exo configuration Neurological research Preclinical

Key Differences and Implications

Ring Size and Functional Groups: The target compound’s pyrrolidine ring (5-membered) contrasts with Migalastat’s piperidine (6-membered), impacting binding affinity to enzymes like α-galactosidase A (relevant in Fabry disease) .

Stereochemistry :

  • The (2R,3S) configuration in the target compound vs. (3R,5S) in CAS 73285-50-4 alters spatial orientation of substituents, affecting interactions with biological targets .

Therapeutic Applications :

  • Migalastat’s three hydroxyl groups enable competitive inhibition of misfolded enzymes, while pyrrolidine analogs are often intermediates (e.g., Riviciclib) or chiral auxiliaries .

Synthetic Accessibility: and highlight methods for synthesizing enantiopure pyrrolidinols, emphasizing the importance of stereocontrol in manufacturing .

Research Findings and Data

Table 2: Physicochemical Properties

Compound Molecular Weight Water Solubility LogP Melting Point (°C)
Target compound (theoretical) 167.6 (free base) High -1.2 180–185 (decomp.)
Migalastat HCl 199.63 >100 mg/mL -2.8 218–220
(3R,5S)-5-(CH2OH)pyrrolidine HCl 167.6 Moderate -0.9 175–180

Biological Activity

Overview

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral organic compound belonging to the pyrrolidine family. It possesses a unique structure characterized by a hydroxymethyl group at the second position and a hydroxyl group at the third position of the pyrrolidine ring. This configuration plays a significant role in its biological activity, making it a valuable compound in medicinal chemistry and biochemistry.

  • Molecular Formula : C5_5H11_{11}ClN\O2_2
  • SMILES : C1CNC@@HCO
  • InChI : InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate the activity of enzymes and receptors. This interaction can lead to diverse biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have suggested potential antimicrobial effects against various bacterial strains.
  • Antiviral Activity : Preliminary investigations indicate that this compound may possess antiviral properties, warranting further exploration.

1. Pharmaceutical Development

The compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its chiral nature makes it suitable for developing enantiomerically pure drugs, particularly in the synthesis of:

ApplicationDescription
Calcium AntagonistsUsed as an intermediate in calcium channel blockers such as Barnidipine.
AntibioticsPotential precursor for carbapenem antibiotics and other antibacterial agents.

2. Chemical Synthesis

This compound serves as a chiral building block in organic synthesis, facilitating the creation of complex organic molecules.

Study 1: Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

Study 2: Enzyme Interaction

Research conducted on enzyme interactions revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways related to drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs.

Q & A

Basic: What are the critical steps in synthesizing (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride?

Answer:
The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (2R,3S) configuration. Key steps include:

  • Chiral Intermediate Preparation : Use of enantiomerically pure starting materials, such as (S)- or (R)-pyrrolidin-3-ol derivatives, to control stereochemistry .
  • Hydroxymethylation : Introduction of the hydroxymethyl group via reductive amination or nucleophilic substitution under controlled pH and temperature to avoid racemization .
  • Hydrochloride Salt Formation : Reaction with concentrated HCl in aqueous or alcoholic media, followed by crystallization for purification .

Basic: How is the compound characterized using spectroscopic methods?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry by analyzing coupling constants (e.g., J-values for vicinal protons) and chemical shifts of the hydroxymethyl and pyrrolidine groups .
  • HPLC with Chiral Columns : To verify enantiomeric purity (e.g., >98% ee) using columns like Chiralpak AD-H or OD-H with mobile phases such as hexane/isopropanol .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 178.1 for the free base) .

Advanced: How can researchers optimize reaction yield during synthesis?

Answer:

  • Reaction Condition Screening : Use design of experiments (DoE) to test variables: temperature (e.g., 0–50°C), solvent polarity (water vs. ethanol), and stoichiometry of HCl . For example, heating to 50°C improved solubility and yield in a hydrochloride salt formation step .
  • Catalyst Optimization : Chiral ligands like BINAP or Josiphos in asymmetric hydrogenation can enhance enantioselectivity .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in reductive amination steps, minimizing hydrolysis .

Advanced: What methods resolve enantiomeric impurities in this compound?

Answer:

  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or metal catalysts to racemize undesired enantiomers during synthesis .
  • Diastereomeric Salt Formation : Use chiral acids (e.g., tartaric acid) to precipitate one enantiomer, achieving >99% ee .
  • Preparative HPLC : Scale-up chiral separations using columns with cellulose-based stationary phases and low-UV absorbing solvents .

Advanced: How do researchers analyze stability under varying pH and temperature?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC to identify labile groups (e.g., hydroxymethyl oxidation) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity, critical for storage recommendations .
  • pH-Solubility Profile : Measure solubility in buffers (pH 1–12) to guide formulation (e.g., salt forms stabilize the compound in acidic conditions) .

Advanced: How are contradictory data on metabolic pathways addressed?

Answer:

  • Cross-Species Comparative Studies : Test metabolism in human vs. rodent liver microsomes to identify species-specific cytochrome P450 interactions .
  • Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS/MS, resolving discrepancies in proposed pathways .
  • Enzyme Inhibition Assays : Validate conflicting results by repeating assays with purified enzymes (e.g., CYP3A4 vs. CYP2D6) under standardized conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods during synthesis due to HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced: What computational methods predict the compound’s pharmacological activity?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes in lysosomal storage disorders) using software like AutoDock Vina. Compare results with Migalastat’s binding affinity to α-galactosidase .
  • QSAR Modeling : Correlate structural features (e.g., hydroxymethyl group position) with activity data from analogs to optimize lead compounds .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.